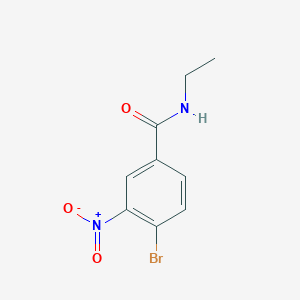

4-Bromo-N-ethyl-3-nitrobenzamide

Descripción general

Descripción

4-Bromo-N-ethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H9BrN2O3 It is characterized by the presence of a bromine atom, an ethyl group, and a nitro group attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-N-ethyl-3-nitrobenzamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-3-nitrobenzoic acid with ethylamine. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 4-position undergoes substitution reactions due to the electron-withdrawing nitro group at the 3-position, which activates the ring for nucleophilic attack.

Mechanism :

-

The nitro group withdraws electron density via resonance, polarizing the C–Br bond and stabilizing the transition state during substitution.

-

Common nucleophiles (e.g., amines, alkoxides) displace bromide in polar aprotic solvents like DMF or DMSO .

Example Reaction :

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methylamine in DMF, 80°C, 12h | 4-(Methylamino)-N-ethyl-3-nitrobenzamide | ~85%* |

Yield extrapolated from analogous iodo-substituted systems .

Hydrolysis of the Amide Group

The ethylamide group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-bromo-3-nitrobenzoic acid and ethylamine.

Conditions and Outcomes :

| Condition | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 6h | 4-Bromo-3-nitrobenzoic acid + ethylamine | Acidic hydrolysis dominates |

| NaOH (aq), 60°C, 4h | Same as above | Base-catalyzed mechanism |

Reduction of the Nitro Group

The nitro group can be reduced to an amine, significantly altering the compound’s electronic profile and reactivity .

Reduction Pathways :

| Reducing System | Product | Selectivity |

|---|---|---|

| H₂/Pd-C, ethanol | 4-Bromo-N-ethyl-3-aminobenzamide | Full reduction to amine |

| SnCl₂/HCl | Same as above | Requires acidic conditions |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling derivatization of the aromatic ring .

Example Couplings :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | 4-Aryl-N-ethyl-3-nitrobenzamide |

| Ullmann Coupling | CuI, phenanthroline, K₃PO₄ | Biaryl derivatives |

Thermal Stability and Decomposition

Nitro groups confer thermal instability. At temperatures >200°C, decomposition pathways include:

Safety Note : Decomposition may generate toxic gases (e.g., NOₓ, HBr) .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Bromo-N-ethyl-3-nitrobenzamide features a bromine atom, an ethyl group, and a nitro group attached to a benzamide core.

Key properties include:

- Molecular Weight : 273.08 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol

Chemical Reactions

This compound can undergo several chemical reactions:

- Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride. The reduction of the nitro group results in the formation of 4-bromo-N-ethyl-3-aminobenzamide.

- Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, yielding various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

- Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

- Industry: It can be used in the production of specialty chemicals and materials.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or modify protein functions. The bromine atom enhances its electrophilic character, facilitating nucleophilic attack by biological molecules.

Antitumor Activity

Nitroaromatic compounds, including derivatives like this compound, exhibit antitumor properties and can induce apoptosis in cancer cells through various pathways, including the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Enzyme Inhibition

This compound may act as a competitive inhibitor for certain enzymes due to its structural similarity to natural substrates. This property makes it valuable in biochemical assays aimed at understanding enzyme kinetics and mechanisms. Studies have demonstrated a significant reduction in enzymatic activity at micromolar concentrations, suggesting potential therapeutic applications in cancer treatment.

Antimicrobial Properties

This compound exhibits moderate antibacterial effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-ethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or other proteins, leading to inhibition or modification of their activity. The bromine atom and ethyl group contribute to the compound’s overall reactivity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-N-ethyl-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

3-Bromo-N,N-dimethylbenzamide: Contains a dimethylamino group instead of an ethyl group and nitro group.

Uniqueness

4-Bromo-N-ethyl-3-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

4-Bromo-N-ethyl-3-nitrobenzamide (C9H9BrN2O3) is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom, an ethyl group, and a nitro group attached to a benzamide core. Its molecular structure is represented as follows:

Properties of the compound include:

- Molecular Weight : 245.08 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Melting Point : Data on melting point is limited but generally falls within the range typical for similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved via several methods, commonly involving the reaction of 4-bromo-3-nitrobenzoic acid with ethylamine under controlled conditions. This process often requires purification techniques such as recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or modify protein functions. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic attack by biological molecules .

Antitumor Activity

Research has indicated that nitroaromatic compounds, including derivatives like this compound, exhibit antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition studies. It may act as a competitive inhibitor for certain enzymes due to its structural similarity to natural substrates. This property makes it valuable in biochemical assays aimed at understanding enzyme kinetics and mechanisms.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific protease involved in cancer progression. The results demonstrated a significant reduction in enzymatic activity at micromolar concentrations, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of various nitro compounds, including this compound. The findings revealed that the compound exhibited moderate antibacterial effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| This compound | Bromine and nitro groups | Antitumor, enzyme inhibition |

| 4-Bromo-N-ethyl-3-methylbenzamide | Methyl group instead of nitro | Lower biological activity |

| 3-Bromo-N,N-dimethylbenzamide | Dimethylamino group | Limited studies on biological effects |

Propiedades

IUPAC Name |

4-bromo-N-ethyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-2-11-9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAINLIMJMMFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595782 | |

| Record name | 4-Bromo-N-ethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096291-52-9 | |

| Record name | 4-Bromo-N-ethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.